
4-(Chlorocarbonyl)phenyl octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chlorocarbonyl)phenyl octanoate is an organic compound with the molecular formula C15H19ClO3. It is characterized by the presence of a chlorocarbonyl group attached to a phenyl ring, which is further connected to an octanoate ester chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chlorocarbonyl)phenyl octanoate typically involves the esterification of 4-(Chlorocarbonyl)phenol with octanoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Chlorocarbonyl)phenyl octanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorocarbonyl group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of amides or esters, respectively.
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield 4-(Chlorocarbonyl)phenol and octanoic acid.
Reduction: The chlorocarbonyl group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as ammonia or primary amines in the presence of a base like triethylamine.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Nucleophilic Substitution: Amides or esters depending on the nucleophile used.
Hydrolysis: 4-(Chlorocarbonyl)phenol and octanoic acid.
Reduction: 4-(Hydroxymethyl)phenyl octanoate.
Scientific Research Applications
4-(Chlorocarbonyl)phenyl octanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive chlorocarbonyl group.
Medicine: Explored for its potential use in drug delivery systems, where the ester bond can be hydrolyzed to release active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Chlorocarbonyl)phenyl octanoate involves its reactivity towards nucleophiles. The chlorocarbonyl group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in various synthetic applications to form new chemical bonds and create complex molecules.
Comparison with Similar Compounds
Similar Compounds
4-(Chlorocarbonyl)phenyl acetate: Similar structure but with a shorter ester chain.
4-(Chlorocarbonyl)phenyl butanoate: Similar structure but with a different ester chain length.
4-(Chlorocarbonyl)phenyl hexanoate: Similar structure but with a different ester chain length.
Uniqueness
4-(Chlorocarbonyl)phenyl octanoate is unique due to its specific ester chain length, which can influence its physical and chemical properties. The octanoate chain provides a balance between hydrophobicity and reactivity, making it suitable for various applications in chemistry and industry.
Properties
CAS No. |
54963-72-3 |
|---|---|
Molecular Formula |
C15H19ClO3 |
Molecular Weight |
282.76 g/mol |
IUPAC Name |
(4-carbonochloridoylphenyl) octanoate |
InChI |
InChI=1S/C15H19ClO3/c1-2-3-4-5-6-7-14(17)19-13-10-8-12(9-11-13)15(16)18/h8-11H,2-7H2,1H3 |
InChI Key |
NZAJDUYRCYEQPE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OC1=CC=C(C=C1)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-[1-(2-Phenylethyl)-1H-1,2,4-triazole-3,5-diyl]dipyridine](/img/structure/B14631677.png)
![Dispiro[5.0.5~7~.2~6~]tetradecan-13-one](/img/structure/B14631678.png)
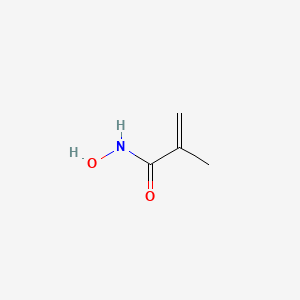
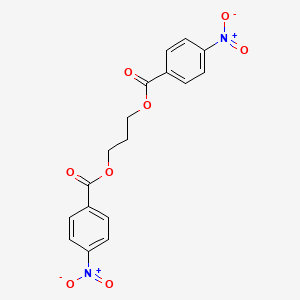


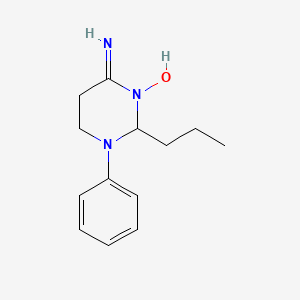
![N-Naphthalen-1-yl-N'-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]urea](/img/structure/B14631723.png)
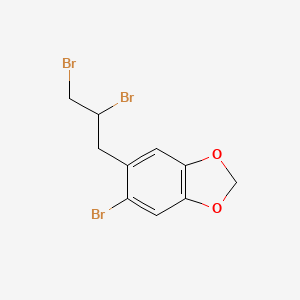
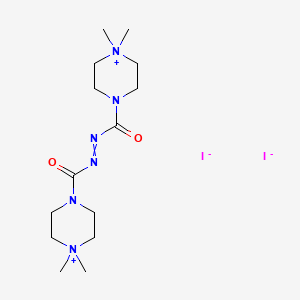
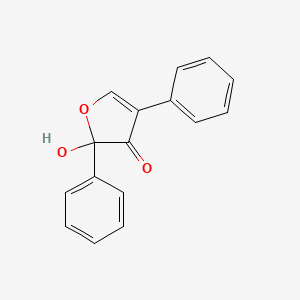
![Piperidine, 1-[1,5-dioxo-5-(3,4,5-trimethoxyphenyl)pentyl]-](/img/structure/B14631734.png)
![[4,8-Dimethylnona-3,7-dienoxy(oxido)phosphoryl] phosphate](/img/structure/B14631738.png)
![Ethyl 3-[(2-ethylhexyl)amino]but-2-enoate](/img/structure/B14631739.png)
